molecular formula C14H7ClF2O3 B8550340 2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid

2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid

Cat. No.: B8550340
M. Wt: 296.65 g/mol
InChI Key: APKFLIHBLPLUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C14H7ClF2O3 and its molecular weight is 296.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H7ClF2O3

Molecular Weight

296.65 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-3,6-difluorobenzoic acid

InChI

InChI=1S/C14H7ClF2O3/c15-8-3-1-7(2-4-8)13(18)11-9(16)5-6-10(17)12(11)14(19)20/h1-6H,(H,19,20)

InChI Key

APKFLIHBLPLUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2C(=O)O)F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,6-difluorophthalic anhydride (3.0 g, 16.00 mmol) in 1,1,2,2-tetrachloroethane (30 mL) chlorobenzene (2.0 mL, 18.00 mmol) was added followed by the addition of aluminum chloride (4.40 g, 33.00 mmol). The reaction mixture was stirred at room temperature for 120 minutes followed by the stirring at 60° C. for an additional 90 minutes. It was cooled to room temperature, poured into ice water (300 mL) and diluted with 1M aqueous hydrochloric acid. The aqueous slurry was extracted with ethyl acetate (300 mL) and the organic layer was washed with water (70 mL), brine (70 mL) and dried over anhydrous sodium sulfate. Filtration and concentration resulted in a crude product, which was crystallized from ethyl acetate by the addition of hexane. The product was collected by filtration and dried in vacuo to give 2-[(4-chlorophenyl)carbonyl]-3,6-difluorobenzoic acid (3.52 g, 73% yield). 1HMR (400 MHz, CD3OD): 7.77 (s, 1H), 7.75 (s, 1H), 7.53 (s, 1H), 7.51 (s, 1H), 7.53-7.34 (m, 2H). MS (EI) for C14H7ClF2O3: 281 (M−H2O).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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